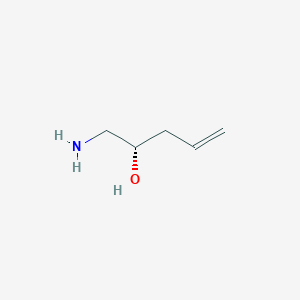

(S)-1-Aminopent-4-EN-2-OL

Description

Significance of Enantiomerically Pure Compounds in Modern Chemical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry. numberanalytics.comwikipedia.org Molecules that are mirror images of each other are known as enantiomers. wikipedia.orgnumberanalytics.com While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profoundly different behaviors in a chiral setting, such as the biological systems of living organisms. mdpi.com This distinction is of paramount importance in fields like pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.commusechem.com

In the pharmaceutical industry, the therapeutic activity of a drug is often associated with only one of its enantiomers, referred to as the eutomer. mdpi.com The other enantiomer, or distomer, may be inactive, less active, or in some cases, responsible for undesirable or toxic side effects. numberanalytics.commdpi.com The historical case of thalidomide (B1683933) serves as a critical example, where one enantiomer provided the intended sedative effect while the other caused severe birth defects. mdpi.commusechem.com Consequently, there is an increasing trend toward the development and marketing of single-enantiomer drugs, or enantiopure compounds, to improve therapeutic efficacy and safety profiles. mdpi.commusechem.comwisdomlib.org The production of enantiomerically pure substances, which consist solely of one enantiomer, is a primary goal of modern asymmetric synthesis. numberanalytics.comwisdomlib.org

The significance of enantiopurity also extends to the agrochemical industry. Chiral pesticides and herbicides can exhibit stereoselectivity in their action, with one enantiomer being effective against target pests while the other is inactive and may contribute to environmental pollution. numberanalytics.commusechem.comresearchgate.net Therefore, the use of single-enantiomer agrochemicals can lead to greater efficiency, reduced application rates, and a smaller environmental footprint. numberanalytics.comresearchgate.net Furthermore, enantiopure compounds are crucial in materials science for creating advanced materials with unique properties, such as chiral metal-organic frameworks (MOFs) with enantioselective separation capabilities. numberanalytics.com

Overview of Chiral Amino Alcohol Scaffolds in Asymmetric Organic Synthesis

Chiral amino alcohols are privileged structural motifs that are frequently found in natural products and active pharmaceutical ingredients. nih.govwestlake.edu.cn Beyond their presence in target molecules, they are highly versatile and widely employed as key tools in asymmetric organic synthesis. nih.govconicet.gov.ar Their utility stems from their bifunctional nature, containing both a Lewis basic amino group and a hydroxyl group that can act as a hydrogen bond donor or a nucleophile. This arrangement allows them to form well-defined, rigid chelate structures with metal centers, which is fundamental to their application in catalysis. rsc.orgmdpi.com

Chiral amino alcohols serve several key roles in asymmetric synthesis:

Chiral Ligands: They are extensively used as ligands for transition metals in a vast array of catalytic asymmetric reactions. rsc.orgdiva-portal.orgsioc-journal.cn When coordinated to a metal, the chiral environment of the amino alcohol ligand can effectively control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. Examples include their application in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and rhodium-catalyzed asymmetric hydrogenation. numberanalytics.comdiva-portal.org

Chiral Auxiliaries: A chiral auxiliary is a compound that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. numberanalytics.com Chiral amino alcohols can function as effective auxiliaries, inducing asymmetry in reactions such as alkylations and cycloadditions. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

Chiral Catalysts and Organocatalysts: The amino alcohol framework itself can act as an organocatalyst, obviating the need for a metal. rsc.org For instance, they are precursors to oxazaborolidines used in the asymmetric reduction of ketones. diva-portal.org Their ability to facilitate reactions with high enantioselectivity makes them a cornerstone of modern synthetic strategies. westlake.edu.cn

The development of new and efficient synthetic routes to chiral amino alcohols and the expansion of their applications in catalysis remain active and important areas of chemical research. westlake.edu.cnconicet.gov.ardiva-portal.org

Structural Features and Stereochemical Aspects of (S)-1-Aminopent-4-en-2-ol

This compound is a specific chiral amino alcohol that possesses a unique combination of functional groups. Its structure consists of a five-carbon chain containing a primary amino group (-NH2) at position 1, a secondary hydroxyl group (-OH) at position 2, and a terminal carbon-carbon double bond between positions 4 and 5.

The key stereochemical feature of this molecule is the chiral center located at the second carbon atom (C-2), which is bonded to four different substituents: a hydroxymethyl group (-CH2OH), a hydrogen atom (-H), an allyl group (-CH2CH=CH2), and the hydroxyl group (-OH). The "(S)" designation in its name refers to the specific three-dimensional arrangement of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. Its mirror image, which is non-superimposable, is the (R)-enantiomer.

While detailed experimental research findings specifically for the (S)-enantiomer of 1-aminopent-4-en-2-ol are not widely available in the surveyed literature, its structural components suggest its potential as a valuable building block in organic synthesis. The primary amine and secondary alcohol provide sites for further chemical modification and for coordination to metal catalysts. The terminal alkene group offers a handle for a variety of chemical transformations, such as olefin metathesis, hydrogenation, or epoxidation.

The physical and chemical properties of the racemic compound, 1-aminopent-4-en-2-ol, can be estimated through computational methods.

Interactive Data Table: Computed Properties of 1-Aminopent-4-en-2-ol

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem nih.gov |

| IUPAC Name | 1-aminopent-4-en-2-ol | PubChem nih.gov |

| SMILES | C=CCC(CN)O | PubChem nih.gov |

| XLogP3 | -0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Polar Surface Area | 46.3 Ų | PubChem nih.gov |

Note: The data in this table corresponds to the racemic mixture or achiral representation of the molecule and is computationally generated. nih.gov

The synthesis of related structures, such as regioisomers or protected analogues, has been reported in the literature, often as intermediates for more complex targets like pyrrolidine (B122466) alkaloids. rsc.org The development of synthetic methods to access enantiopure this compound would provide chemists with a versatile chiral synthon for constructing complex molecules with controlled stereochemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(2S)-1-aminopent-4-en-2-ol |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2/t5-/m0/s1 |

InChI Key |

WUCHYGSGPTWIRP-YFKPBYRVSA-N |

Isomeric SMILES |

C=CC[C@@H](CN)O |

Canonical SMILES |

C=CCC(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Aminopent 4 En 2 Ol and Its Chiral Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis is a key strategy for producing specific enantiomers of chiral molecules. This is particularly important in the pharmaceutical industry, where often only one enantiomer of a drug is active, while the other may be inactive or even cause harmful side effects.

Chiral Pool Strategy for the Synthesis of (S)-1-Aminopent-4-en-2-ol Precursors

The chiral pool strategy is a straightforward approach that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This "collection of abundant enantiopure building blocks provided by nature" includes amino acids, sugars, and terpenes. wikipedia.org The inherent chirality of these starting materials is preserved throughout the synthetic sequence, guiding the formation of the desired stereocenter in the target molecule. wikipedia.org This method is particularly efficient when the target molecule's structure resembles that of an inexpensive, naturally occurring enantiopure compound. wikipedia.org

For instance, the synthesis of chiral amino alcohols can begin with readily available amino acids like L-lysine. nih.gov Similarly, L-malic acid and D-malic acid, both inexpensive chiral pool materials, have been used as synthons in the stereoselective total synthesis of various natural products. researchgate.net The synthesis of an intermediate for the anticancer drug paclitaxel (B517696) (Taxol) effectively utilizes verbenone, a component of the chiral pool. wikipedia.org Another example is the use of (–)-pantolactone in the synthesis of a part of epothilone. wikipedia.org

While a direct synthesis of this compound from a specific chiral pool precursor is not explicitly detailed in the provided search results, the general principle of using chiral starting materials like amino acids to create chiral amino alcohols is a well-established and frequently employed strategy. nih.govresearchgate.net

Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy was pioneered by E.J. Corey in 1975 and has since become a powerful tool in asymmetric synthesis. wikipedia.org

Several types of chiral auxiliaries have been developed and are widely used. Evans oxazolidinones, for example, are effective in directing stereoselective aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com The substituents on the oxazolidinone ring create steric hindrance that guides the approach of incoming reagents, leading to the formation of one stereoisomer over the other. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The methyl group on the pseudoephedrine then directs the stereochemistry of subsequent reactions at the α-position of the carbonyl group. wikipedia.org

Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven to be highly effective, particularly in aldol-type reactions. scielo.org.mx These can be readily prepared from amino acids. scielo.org.mx For example, glycosyl donors with a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position have been successfully used in the solid-supported synthesis of complex oligosaccharides with multiple 1,2-cis glycosidic linkages. nih.gov

The application of these auxiliaries in the synthesis of γ-amino alcohols, a class of compounds that includes this compound, often involves the diastereoselective reduction of a chiral intermediate that was initially formed through a reaction directed by the auxiliary. nih.gov

Enantioselective Catalysis in the Synthesis of this compound

Enantioselective catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomer. This approach encompasses organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. acs.org Proline, an abundant and inexpensive chiral amino acid, is a prominent example of an organocatalyst. acs.org Proline-catalyzed reactions, such as the Mannich reaction, can produce β-amino ketones with high enantio- and diastereoselectivity. thieme-connect.com These products can then be converted into chiral 1,2-amino alcohol derivatives. thieme-connect.com For example, a three-component Mannich reaction using hydroxyacetone (B41140) as the donor component, catalyzed by proline, provides a route to chiral 1,2-amino alcohols. thieme-connect.com

Proline and its derivatives have been shown to be effective in achieving high syn-diastereo- and enantioselectivity for optically active β-amino acids. researchgate.net Furthermore, proline-catalyzed diastereoselective aminomethylation of aldehydes can yield α-substituted-β-amino aldehydes, which can be reduced to β-substituted-γ-amino alcohols. nih.gov This method has been used to prepare various protected β2-amino acids. nih.gov The synthesis of fluorinated γ-amino alcohols has also been achieved with high diastereo- and enantioselectivity through a proline-catalyzed cross-Mannich reaction followed by reduction. acs.org

Transition metal catalysts, often in complex with chiral ligands, are powerful tools for asymmetric synthesis. Ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation have been successfully employed to produce a variety of chiral amino alcohols. acs.orgnih.govacs.orgthieme-connect.comsioc-journal.cn For instance, the asymmetric hydrogenation of racemic acyclic α-amino aliphatic ketones using a ruthenium catalyst can yield chiral amino alcohols with excellent enantioselectivities and diastereoselectivities. acs.org Similarly, γ-secondary amino alcohols can be synthesized through the asymmetric hydrogenation of γ-secondary amino ketones catalyzed by a ruthenocene-based ruthenium complex. thieme-connect.com A facile synthesis of several 1,2-amino alcohol-containing drug molecules has been developed using a highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.orgnih.gov

Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has emerged as an efficient one-step method for the enantioselective synthesis of γ-amino alcohols. nih.gov This method provides access to a range of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov

Asymmetric allylation reactions, which form a carbon-carbon bond and create a new stereocenter, are another important application of transition metal catalysis. core.ac.uk Catalytic asymmetric allylation can be achieved using chiral Lewis acids generated from titanium species and chiral ligands like BINOL. core.ac.uk

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high stereoselectivity under mild conditions, often eliminating the need for protecting groups. nih.gov Chiral amino alcohols are valuable products of biocatalytic synthesis, finding applications as chiral scaffolds in organic synthesis and as components of pharmaceuticals. nih.gov

Enzymes such as imine reductases, amino acid dehydrogenases, transaminases, lyases, and monoamine oxidases are used for the synthesis of chiral amino alcohols. nih.gov For example, a protocol has been developed for the enzymatic synthesis of amino alcohols from L-lysine, combining two reactions that are difficult to achieve through conventional organic synthesis. nih.gov Engineered amine dehydrogenases have also been used for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org

Lipases are another important class of enzymes used in biocatalysis. mdpi.com They are widely used for the kinetic resolution of racemic mixtures of alcohols and amines through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net For example, lipase (B570770) B from Candida antarctica has been used for the kinetic resolution of secondary alcohols with high enantiomeric ratios. researchgate.net Immobilized lipases can show enhanced selectivity in these resolutions. nih.gov

The Sharpless asymmetric aminohydroxylation (ASAH) is a powerful method for the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.orgnih.govrsc.org This reaction uses osmium tetroxide as a catalyst in combination with chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) to induce enantioselectivity. organic-chemistry.orgnih.gov While highly effective, the regioselectivity of the reaction can sometimes be a challenge, leading to moderate yields. nih.gov

Table of Research Findings on Synthetic Methodologies

| Methodology | Key Features | Example Application | Typical Reagents/Catalysts | Reference(s) |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. wikipedia.org | Synthesis of chiral amino alcohols from L-lysine. nih.gov | Amino acids (e.g., L-lysine, L-malic acid), sugars, terpenes. wikipedia.orgnih.govresearchgate.net | wikipedia.orgnih.govresearchgate.net |

| Chiral Auxiliary-Mediated Synthesis | A temporary chiral group directs the stereochemistry of a reaction. wikipedia.org | Stereoselective aldol reactions. wikipedia.org | Evans oxazolidinones, pseudoephedrine, sulfur-based auxiliaries. wikipedia.orgscielo.org.mx | wikipedia.orgsigmaaldrich.comscielo.org.mxnih.govnih.gov |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. acs.org | Proline-catalyzed Mannich reaction to form β-amino ketones. thieme-connect.com | Proline and its derivatives. acs.orgthieme-connect.comresearchgate.netnih.gov | acs.orgthieme-connect.comresearchgate.netnih.gov |

| Transition Metal Catalysis | Employs transition metal complexes with chiral ligands. nih.govacs.orgacs.org | Ruthenium-catalyzed asymmetric hydrogenation of α-amino ketones. acs.org | Ruthenium, Copper, Titanium complexes with chiral ligands (e.g., BINAP, DPEN, BINOL). nih.govacs.orgacs.orgthieme-connect.comcore.ac.uk | nih.govacs.orgnih.govacs.orgthieme-connect.comsioc-journal.cncore.ac.uk |

| Biocatalysis/Enzymatic Synthesis | Utilizes enzymes for highly selective transformations. nih.govnih.gov | Kinetic resolution of racemic alcohols using lipases. researchgate.net | Lipases, transaminases, amine dehydrogenases, OsO4 with chiral ligands (Sharpless Aminohydroxylation). nih.govnih.govfrontiersin.orgresearchgate.netorganic-chemistry.orgnih.gov | nih.govnih.govfrontiersin.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.gov |

Alternative Synthetic Routes to this compound and its Stereoisomers

Beyond classical synthetic methods, several alternative strategies have been developed to produce this compound and its stereoisomers with high purity. These routes often employ advanced catalytic systems or multicomponent reactions to construct the chiral amino alcohol framework efficiently.

One powerful approach is the Dynamic Kinetic Resolution (DKR) of racemic mixtures. In a standard kinetic resolution, the maximum theoretical yield of a single enantiomer is 50%. DKR overcomes this limitation by continuously racemizing the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. princeton.eduwikipedia.org This process typically combines an enzyme, for the stereoselective reaction, and a metal catalyst, for the in-situ racemization. acs.org For example, a racemic mixture of an N-acylated aminopentenol could be resolved using a lipase, such as Candida antarctica lipase B (CALB), for the enantioselective acylation or deacylation, while a ruthenium-based catalyst facilitates the racemization of the unreacted alcohol enantiomer. acs.orgbeilstein-journals.org This chemoenzymatic approach is highly efficient for producing enantiomerically pure alcohols and amines. acs.org

Chemoenzymatic synthesis offers another versatile alternative. This strategy combines chemical and enzymatic steps to leverage the strengths of both. A relevant example is the stereoselective amination of allylic alcohols. researchgate.net This can be achieved in a two-step sequential process where a racemic allylic alcohol is first oxidized to the corresponding α,β-unsaturated ketone using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. Subsequently, a stereoselective transaminase (ATA) introduces the amino group to furnish the enantioenriched allylic amine. researchgate.net

Another innovative method involves the asymmetric hydroamination of aminoalkenes. The intramolecular cyclization of α-substituted-1-aminopent-4-enes can be catalyzed by rare earth metal complexes containing chiral binaphtholate ligands to create substituted pyrrolidines. rsc.org While this example results in a cyclic product, the underlying principle of stereoselective addition to an alkene is a key strategy for forming chiral centers.

Multicomponent reactions, such as the Petasis reaction , provide a direct route to complex molecules from simple precursors. A variation of this reaction could synthesize a derivative like (1S,2R)-1-aryl-1-aminopent-4-en-2-ol from an amine, an allyl-containing organoboronic acid, and a protected hydroxy-aldehyde. acs.org These reactions are highly convergent, building molecular complexity in a single step.

Finally, the use of chiral auxiliaries remains a robust alternative. A recyclable chiral auxiliary can be attached to a glycine (B1666218) Schiff base to form a nickel(II) complex. mdpi.com This complex then directs the stereoselective alkylation with a suitable electrophile. After the key bond-forming step, the auxiliary is cleaved and can be recovered, while the desired amino acid derivative is obtained with high enantiomeric purity. mdpi.com This method has been successfully applied to the large-scale asymmetric synthesis of various amino acids. mdpi.com

Table 1: Comparison of Alternative Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Application to this compound | Reference |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Overcomes 50% yield limit of classic resolution; combines enzymatic resolution with in-situ racemization. | Resolution of racemic 1-aminopent-4-en-2-ol using a lipase and a ruthenium catalyst. | princeton.eduwikipedia.orgacs.orgbeilstein-journals.org |

| Chemoenzymatic Synthesis | Combines chemical and biocatalytic steps for optimal efficiency and selectivity. | Oxidation of a racemic aminopentenol followed by stereoselective transamination. | researchgate.netrsc.org |

| Asymmetric Hydroamination | Stereoselective addition of an N-H bond across a double bond. | Intramolecular cyclization of related aminoalkenes using chiral catalysts. | rsc.org |

| Petasis Multicomponent Reaction | Convergent synthesis forming multiple bonds in one pot from simple starting materials. | Reaction of an amine, an allylboronic acid derivative, and a hydroxy-aldehyde. | acs.org |

| Recyclable Chiral Auxiliaries | Use of a recoverable chiral molecule to direct stereoselective transformations. | Asymmetric alkylation of a glycine-Ni(II) complex. | mdpi.com |

Sustainable Synthesis Considerations for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. researchgate.net For the synthesis of this compound, these principles can be applied by employing biocatalysis, using renewable resources, and improving reaction efficiency.

Biocatalysis is a cornerstone of sustainable synthesis. nih.govrsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and typically use water as a solvent, which significantly reduces energy consumption and the need for hazardous organic solvents. nih.gov Their high chemo-, regio-, and enantioselectivity often eliminates the need for protecting groups, shortening synthetic sequences and reducing waste. mdpi.com

Several classes of enzymes are particularly relevant for synthesizing chiral amino alcohols:

Transaminases (TAs) or Amine Transaminases (ATAs): These enzymes can install an amino group with high stereoselectivity onto a ketone precursor. A whole-cell biocatalyst containing both a transketolase (for C-C bond formation) and a transaminase can create chiral amino alcohols from simple achiral starting materials in a de novo designed pathway. ucl.ac.uk

Amine Dehydrogenases (AmDHs): Engineered AmDHs can perform the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor, offering a direct and atom-economical route to chiral amino alcohols. frontiersin.org This process is highly stereoselective and avoids the use of heavy metal catalysts. frontiersin.org

Lipases: As mentioned in the context of DKR, lipases are widely used for the kinetic resolution of racemic alcohols and amines. rsc.orgmdpi.com Immobilizing the enzyme, for instance by creating cross-linked enzyme aggregates (CLEAs), enhances its stability and allows for easy recovery and reuse, further improving the sustainability of the process. acs.org

The concept of multi-enzyme cascades represents a significant advance in sustainable synthesis. By combining multiple enzymatic reactions in a single pot, either sequentially or concurrently, it is possible to build complex molecules like this compound from simple feedstocks. nih.govucl.ac.uk This mimics the efficiency of metabolic pathways in nature and minimizes downstream processing and purification steps.

Another key aspect of sustainable synthesis is atom economy . Strategies like DKR are inherently more sustainable than traditional kinetic resolutions because they can convert all of the starting material into the desired product. princeton.eduwikipedia.org Similarly, asymmetric syntheses that create the chiral center directly, such as the AmDH-catalyzed reductive amination, are preferable to resolution methods. frontiersin.org The use of recyclable chiral auxiliaries also contributes to sustainability by reducing the amount of chiral material consumed in the process. mdpi.com

Table 2: Green Chemistry Approaches for this compound Synthesis

| Sustainable Approach | Description | Advantages | Reference |

|---|---|---|---|

| Biocatalysis (General) | Use of enzymes (e.g., transaminases, lipases, dehydrogenases) as catalysts. | Mild reaction conditions, high selectivity, use of water as solvent, reduced waste. | nih.govrsc.orgmdpi.com |

| Whole-Cell Biocatalysis / Multi-enzyme Cascades | Employing multiple enzymes within a single microorganism or pot to perform a synthetic sequence. | High space-time yields, reduced intermediate processing, synthesis from simple achiral substrates. | ucl.ac.uk |

| Dynamic Kinetic Resolution (DKR) | In-situ racemization of the unwanted enantiomer coupled with enzymatic resolution. | Theoretically 100% yield, maximizing atom economy compared to standard resolution. | princeton.eduwikipedia.org |

| Asymmetric Reductive Amination | Direct conversion of a ketone to a chiral amine using an engineered enzyme and ammonia. | High atom economy, high stereoselectivity, avoids metal catalysts. | frontiersin.org |

Derivatization and Advanced Chemical Transformations of S 1 Aminopent 4 En 2 Ol

Functionalization Reactions of the Primary Amino Moiety

The primary amino group in (S)-1-aminopent-4-en-2-ol is a potent nucleophile, making it a primary site for various functionalization reactions. Common transformations include acylation, sulfonylation, and alkylation.

Key Research Findings:

N-Protection and Amide Formation: The amino group is readily protected, a common step in multi-step synthesis. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection strategy was employed in the synthesis of a piperazine (B1678402) derivative where the amino group of the related (R)-2-aminopent-4-en-1-ol was first involved in a ring-opening reaction and then subsequently Boc-protected. nih.gov

Nucleophilic Ring Opening: The amine's nucleophilicity is harnessed in ring-opening reactions. For instance, it can open activated aziridines to form 1,2-diamine structures, a key step in the synthesis of complex heterocyclic molecules like piperazines. nih.gov

Derivatization for Analysis: For analytical purposes, primary amines are often derivatized to enhance their detection in techniques like HPLC. Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) react rapidly with primary amines to form highly fluorescent adducts, enabling sensitive quantification. lcms.czthermofisher.com

Enaminone Formation: Primary amines can undergo condensation reactions with 1,3-dicarbonyl compounds to yield enaminones. researchgate.net These conjugated systems are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine | Masks amine reactivity for subsequent transformations. nih.gov |

| Aziridine Ring Opening | Substituted Aziridine | 1,2-Diamine derivative | Forms C-N bonds for building complex scaffolds. nih.gov |

| HPLC Derivatization | o-Phthalaldehyde (OPA), FMOC-Cl | Fluorescent Isoindole/Carbamate | Enables sensitive detection and quantification. lcms.czthermofisher.com |

| Enaminone Formation | 1,3-Dicarbonyl Compound | Enaminone | Creates a versatile intermediate for heterocycle synthesis. researchgate.net |

Functionalization Reactions of the Secondary Hydroxyl Moiety

The secondary hydroxyl group provides another site for strategic chemical modification, acting as a nucleophile or being converted into a leaving group. msu.eduwikipedia.org

Key Research Findings:

Protection and Derivatization: Like the amino group, the hydroxyl group is often protected to prevent unwanted side reactions. Common methods include O-silylation (e.g., with TBDMSCl) or O-acylation.

Mitsunobu Reaction: The hydroxyl group can participate in reactions such as the intramolecular Mitsunobu reaction. In a documented synthesis, after the initial functionalization of the amino group, the secondary alcohol was used in a Mitsunobu cyclization to form a piperazine ring. nih.gov This reaction typically involves reagents like triphenylphosphine (B44618) (PPh₃) and a diazene (B1210634) derivative. nih.gov

Conversion to a Leaving Group: The hydroxyl group is inherently a poor leaving group but can be transformed into a good one, such as a tosylate, by reacting with tosyl chloride (TsCl). youtube.com This activation facilitates subsequent nucleophilic substitution reactions. Treatment with strong acids like HBr can also convert the alcohol into the corresponding alkyl bromide, typically via an Sₙ2 mechanism for secondary alcohols. youtube.com

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Intramolecular Mitsunobu Reaction | PPh₃, Diazene-1,2-diylbismorpholinomethanone | Cyclic ether or amine (Piperazine) | Forms heterocyclic rings via C-O or C-N bond formation. nih.gov |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate ester | Converts the hydroxyl into a good leaving group for Sₙ2 reactions. youtube.com |

| Substitution (Halogenation) | PBr₃ or SOCl₂ | Alkyl bromide or chloride | Replaces the hydroxyl group with a halogen. youtube.com |

Chemical Transformations Involving the Alkenyl Group

The terminal double bond offers a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly increasing the molecular complexity.

Key Research Findings:

Hydrogenation: The most straightforward transformation is the reduction of the double bond. Catalytic hydrogenation, for example using a Pearlman's catalyst (Pd(OH)₂/C), can selectively reduce the alkene to the corresponding saturated alkyl chain, yielding (S)-1-aminopentan-2-ol. nih.gov

Ring-Closing Metathesis (RCM): The alkenyl group is a valuable handle for metathesis reactions. In a multi-step synthesis beginning with the related (R)-enantiomer, an intramolecular ring-closing metathesis was used to construct a bicyclic piperazine derivative. nih.gov This reaction, often mediated by ruthenium-based catalysts like the Zhan Catalyst-1B, is powerful for forming medium-sized rings. nih.gov

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can convert the alkene into a diol with high stereocontrol. While not documented specifically for this compound, this reaction is widely used on similar olefinic compounds to install new stereocenters, often employing a chiral ligand like (DHQD)₂-PHAL. google.com

| Reaction Type | Reagent(s) / Catalyst | Product Type | Significance |

|---|---|---|---|

| Hydrogenation | H₂, Pearlman's Catalyst (Pd(OH)₂/C) | Saturated amino alcohol | Removes the unsaturation to form an alkyl chain. nih.gov |

| Ring-Closing Metathesis (RCM) | Zhan Catalyst-1B | Cyclic alkene (e.g., Dihydropyridine derivative) | Forms new carbocyclic or heterocyclic rings. nih.gov |

| Sharpless Asymmetric Dihydroxylation | OsO₄, NMO, Chiral Ligand | 1,2-Diol | Adds two hydroxyl groups with stereocontrol. google.com |

Synthesis of Chiral Auxiliaries Derived from this compound

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org The 1,2-amino alcohol structure within this compound makes it an excellent candidate for conversion into various types of chiral auxiliaries.

While specific auxiliaries derived directly from this compound are not prominently featured in the literature, its structure is analogous to precursors of well-established auxiliaries. For instance:

Oxazolidinone Auxiliaries: Evans auxiliaries are typically synthesized from 1,2-amino alcohols. bath.ac.uk The reaction of this compound with phosgene (B1210022) or a related carbonate could, in principle, yield a chiral 4-substituted oxazolidin-2-one, where the stereocenter at C4 would control subsequent alkylation or aldol (B89426) reactions.

Amide-Based Auxiliaries: Amino alcohols like pseudoephedrine are used as chiral auxiliaries by forming a chiral amide. wikipedia.org Similarly, this compound could be acylated with a carboxylic acid to form a chiral amide. The hydroxyl group could then direct the stereoselective enolate alkylation at the α-position of the carbonyl group.

The synthesis of these potential auxiliaries would follow established protocols, leveraging the inherent chirality of the starting material to create powerful tools for asymmetric synthesis.

Preparation of Chiral Ligands from this compound

Chiral ligands are crucial for transition-metal-catalyzed asymmetric reactions. The bidentate N,O-chelation motif present in this compound makes it a valuable scaffold for designing and synthesizing more elaborate chiral ligands. scirp.orgsioc-journal.cn

Key Research Findings:

Bidentate N,O Ligands: In its simplest form, the amino alcohol itself can act as a bidentate ligand for metals like zinc, catalyzing reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org

Incorporation into Larger Scaffolds: The molecule can be used as a chiral building block to construct more complex and sterically demanding ligands. A notable example is the synthesis of a piperazine-based sulfonamide core for HIV-1 protease inhibitors, which started from the enantiomer, (R)-2-aminopent-4-en-1-ol. nih.gov This demonstrates how the amino alcohol backbone can be integrated into a larger, conformationally restricted ligand structure.

Axially Chiral Ligands: The central chirality of this compound could be used to induce axial chirality in biaryl or other systems through a strategy known as "remote chirality delivery". dicp.ac.cn This involves synthesizing a larger ligand where the stereochemistry is controlled by the original stereocenter.

| Ligand Class | Synthetic Approach | Potential Application |

|---|---|---|

| Simple Bidentate N,O Ligands | Direct use of the amino alcohol. | Asymmetric addition of organozincs to aldehydes. scirp.org |

| Piperazine-Based Ligands | Multi-step synthesis involving ring formation. | Asymmetric catalysis, metalloprotein inhibition. nih.gov |

| Phosphine-Containing Ligands (e.g., P,N) | Functionalization of the N or O atom with a phosphine (B1218219) moiety. | Asymmetric hydrogenation, cross-coupling reactions. sioc-journal.cn |

Applications of S 1 Aminopent 4 En 2 Ol and Its Derivatives in Catalysis

(S)-1-Aminopent-4-en-2-ol Derived Ligands in Asymmetric Transition Metal Catalysis

Chiral amino alcohols are frequently employed as precursors for ligands in transition metal catalysis. The amino and hydroxyl groups can be readily functionalized to create a wide variety of bidentate or tridentate ligands, such as P,N-ligands, N,N-ligands, or oxazolines. These ligands coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium, Copper), forming a chiral environment that directs the stereochemical outcome of a reaction. The terminal alkene in this compound offers an additional site for modification, allowing for the synthesis of a diverse library of ligands with tunable steric and electronic properties.

Asymmetric hydrogenation is a powerful method for producing chiral molecules, particularly alcohols and amines. Ligands derived from chiral amino alcohols are central to the success of many such transformations, especially in the reduction of ketones and imines. academie-sciences.frmdpi.com For instance, β-amino alcohols can be used to synthesize C₂-symmetric bis(phosphinite) ligands, which, when complexed with ruthenium, effectively catalyze the asymmetric transfer hydrogenation of aromatic ketones with high yields and enantioselectivities. academie-sciences.fr Similarly, rhodium and iridium complexes with simple β-amino alcohol ligands have proven to be highly active catalysts for this transformation, even in aqueous media. liv.ac.ukua.es

The rigidity of the ligand backbone, as seen in derivatives of (1S,2R)-1-amino-2-indanol, is often crucial for achieving high enantiomeric excess in the ruthenium-catalyzed transfer hydrogenation of N-phosphinyl ketimines. mdpi.com While specific data for ligands from this compound are not prominent, the principles are directly applicable. A hypothetical ligand derived from it could be used in a similar fashion.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Amino Alcohol-Derived Catalysts

| Ketone Substrate | Chiral Ligand Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (1S,2R)-Norephedrine | [RuCl₂(p-cymene)]₂ / Ligand | 95 | 95 (R) | uva.nl |

| Acetophenone | N,N'-Bis[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-1,2-diaminoethane | [{RuCl₂(p-cymene)}]₂ / Ligand | 88 | 95 (S) | uva.nl |

| Acetophenone | (1R,2R)-N-p-tosyl-1,2-diphenylethylenediamine | [RhCpCl₂]₂ / Ligand / HCO₂Na | 99 | 99 (S) | scielo.br |

| 4'-Fluoroacetophenone | (1R,2R)-N-(4-toluenesulfonyl)-1,2-cyclohexanediamine | [RhCpCl₂]₂ / Ligand / HCO₂Na | 97 | 98 (R) | scielo.br |

The formation of carbon-carbon bonds is fundamental to organic synthesis, and performing this enantioselectively is a significant challenge. Ligands derived from chiral amino alcohols are instrumental in a variety of these reactions, including aldol (B89426) reactions, Michael additions, and allylic alkylations. nih.govnih.gov

Bis(oxazoline) (BOX) ligands, which are readily synthesized from chiral amino alcohols, are particularly effective. wikipedia.org When complexed with copper(II), these ligands catalyze Diels-Alder reactions and conjugate additions with high levels of stereocontrol. nih.govunl.pt Similarly, dinuclear zinc catalysts prepared from chiral amino alcohols have been shown to be highly effective for direct asymmetric Mannich-type reactions, producing either anti- or syn-β-amino alcohols with excellent diastereoselectivity and enantioselectivity depending on the substrate. nih.gov

The following table presents data from studies using zinc catalysts derived from a chiral N-methylephedrine ligand in the asymmetric nitroaldol (Henry) reaction, a classic C-C bond-forming reaction. acs.org

Table 2: Asymmetric Nitroaldol (Henry) Reaction Catalyzed by a Zn-(+)-N-Methylephedrine Complex

| Aldehyde Substrate | Nitroalkane | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Zn(OTf)₂ / (+)-N-Methylephedrine | 85 | 92 | acs.org |

| 4-Chlorobenzaldehyde | Nitromethane | Zn(OTf)₂ / (+)-N-Methylephedrine | 92 | 93 | acs.org |

| 2-Naphthaldehyde | Nitromethane | Zn(OTf)₂ / (+)-N-Methylephedrine | 89 | 91 | acs.org |

| Cyclohexanecarboxaldehyde | Nitromethane | Zn(OTf)₂ / (+)-N-Methylephedrine | 78 | 95 | acs.org |

Beyond the aforementioned reactions, ligands derived from the chiral amino alcohol scaffold are versatile and find use in a broad spectrum of other enantioselective transformations. These include aziridination reactions, hydrosilylations, and various cycloadditions. nih.gov For example, palladium-catalyzed carboetherification/hydrogenation sequences on propargylic amines can provide access to enantioenriched chiral amino alcohols, which are themselves valuable building blocks. This transformation has been achieved using a "truncated" monophosphine Trost-type ligand, showcasing how ligand design dictates reaction outcomes. acs.orgnih.gov

This compound as an Organocatalyst or Precursor to Organocatalysts

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative to traditional catalysis. Chiral amino alcohols and their derivatives, such as proline, are cornerstones of this field. researchgate.net They can act as catalysts directly or serve as precursors to more complex organocatalytic structures like oxazolidinones. sciengine.com

Simple primary β-amino alcohols, a class to which this compound belongs, have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.orgrsc.org The catalyst's amino group typically forms an enamine or iminium ion intermediate with the substrate, while the hydroxyl group can direct the stereochemical outcome through hydrogen bonding.

The table below shows results for the asymmetric Michael addition of ketones to nitroolefins using organocatalysts derived from L-proline, a cyclic amino acid that shares functional similarities with acyclic amino alcohols.

Table 3: Asymmetric Michael Addition of Ketones to Nitrostyrenes using Proline-Derived Organocatalysts

| Ketone | Nitroolefin | Organocatalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | trans-β-Nitrostyrene | (S)-Proline | 99 | 93:7 | 95 (syn) | scirp.orgscirp.org |

| Acetone | trans-β-Nitrostyrene | (S)-Proline | 95 | - | 76 | scirp.orgscirp.org |

| Cyclohexanone | (E)-2-(2-nitrovinyl)thiophene | (S)-Proline | 98 | 95:5 | 97 (syn) | scirp.orgscirp.org |

Cooperative Catalysis Involving this compound Derived Species

Cooperative catalysis involves two or more catalytic species working in concert to promote a reaction, often leading to enhanced reactivity and selectivity that is not achievable with either catalyst alone. Bifunctional ligands, which possess two distinct catalytic sites within a single molecule, are a prime example of this concept.

A derivative of this compound could be designed as a bifunctional ligand. For example, the amine or a derivative thereof could act as a Brønsted base or hydrogen-bond donor, while a phosphine (B1218219) group installed at the hydroxyl site could coordinate to a transition metal. chinesechemsoc.orgnsf.govresearchgate.net This allows for the simultaneous activation of both the electrophile (by the metal center) and the nucleophile (by the basic/acidic site on the ligand).

Computational and Theoretical Studies of S 1 Aminopent 4 En 2 Ol

Quantum Chemical Calculations of (S)-1-Aminopent-4-en-2-ol Conformational Space

Conformational analysis of similar small organic molecules is often initiated by identifying all possible rotamers arising from the rotation around single bonds. For this compound, key rotations would be around the C1-C2 and C2-O bonds, as well as the C2-C3 bond. Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), are then employed to optimize the geometry of these potential conformers and calculate their relative energies.

A study on cis-3-aminoindan-1-ol, a structurally related amino alcohol, utilized DFT (B3LYP) and MP2 methods to identify nine conformational minima. nih.gov These conformers arise from ring-puckering and the internal rotation of the hydroxyl and amino groups. The stability of these conformers was found to be significantly influenced by intramolecular hydrogen bonds, such as N-H···O and O-H···N interactions. nih.gov Similar intramolecular interactions are expected to play a critical role in determining the preferred conformations of this compound.

The atoms-in-molecule (AIM) theory is a powerful tool used to analyze the electron density and characterize the nature of these intramolecular interactions, confirming the presence and strength of hydrogen bonds. nih.gov Such analyses provide a detailed picture of the forces governing the conformational preferences of the molecule.

Table 1: Representative Quantum Chemical Methods for Conformational Analysis

| Method | Description | Basis Set Example | Key Output |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. | 6-311++G(d,p) | Optimized geometries, relative energies of conformers, vibrational frequencies. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that includes electron correlation effects. | aug-cc-pVTZ | More accurate energies compared to Hartree-Fock, useful for systems with weak interactions. |

| Atoms-in-Molecule (AIM) | A theory that analyzes the topology of the electron density. | N/A | Identification and characterization of bond critical points, confirming hydrogen bonds. |

Density Functional Theory (DFT) Studies on Reactivity and Stereoselectivity of this compound Reactions

Density Functional Theory (DFT) is a widely used computational tool to investigate the mechanisms, reactivity, and stereoselectivity of organic reactions. For reactions involving this compound, DFT calculations can elucidate the transition state structures and activation energies for various possible reaction pathways, thereby predicting the most likely products and their stereochemical outcomes.

The reactivity of allylic alcohols and amines has been the subject of theoretical studies. For instance, DFT calculations have been employed to investigate the palladium-catalyzed allylation of primary amines by allylic alcohols. researchgate.netnih.gov These studies explored different potential mechanisms, including the formation of cationic hydridopalladium complexes and pathways involving the decomplexation of a coordinated allylammonium species. nih.gov The calculations revealed that the reaction mechanism is strongly dependent on the nature of the ligands on the palladium catalyst, with strong π-acceptor ligands favoring certain pathways. nih.gov

When considering the stereoselectivity of reactions involving chiral molecules like this compound, DFT can be used to model the transition states leading to different stereoisomeric products. The calculated energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantiomeric or diastereomeric excess. The origin of stereoselectivity can often be traced back to subtle steric and electronic interactions in the transition state, which can be visualized and quantified using DFT. Non-covalent interaction (NCI) analysis is a valuable technique in this context, as it can highlight the specific weak interactions that contribute to the stabilization of one transition state over another.

For example, in the context of SE2' reactions of six-membered ring oxocarbenium ions, a combined DFT and coupled-cluster theory approach was used to understand the origin of stereoselectivity. nih.gov The study found that the conformational preference of the reactive intermediates dramatically influences the stereochemical outcome of the reaction. nih.gov

Table 2: Key Parameters from DFT Studies on Reactivity

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |

| Reaction Energy (ΔGrxn) | The overall energy change of a reaction. | Determines the thermodynamic feasibility of a reaction. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Provides insight into the mechanism and factors controlling stereoselectivity. |

| Non-Covalent Interactions (NCI) | Analysis of weak interactions like hydrogen bonds and van der Waals forces. | Helps to explain the origin of stereoselectivity in transition states. |

Molecular Modeling of this compound Interactions in Catalytic Systems

Molecular modeling encompasses a range of computational techniques used to simulate the interactions between molecules. For this compound, this is particularly relevant for understanding its role as a chiral ligand in asymmetric catalysis or as a substrate in enzyme-catalyzed reactions. Chiral amino alcohols are known to be effective ligands for a variety of metal-catalyzed reactions. mdpi.comalfa-chemistry.com

Molecular modeling can be used to build and visualize the structure of a metal complex containing this compound as a ligand. By simulating the interaction of this chiral catalyst with a prochiral substrate, one can predict the stereochemical outcome of the reaction. These models can help to rationalize why a particular enantiomer of the product is formed preferentially. For example, modeling studies of a Ti-peptide Schiff base complex in an asymmetric Strecker reaction suggested that the substrate associates with one face of the distorted octahedral complex in an energetically more favorable manner, leading to the observed enantioselectivity. mdpi.com

In the context of enzyme catalysis, molecular docking can be used to predict the binding mode of this compound within the active site of an enzyme. This can provide insights into the substrate specificity and the mechanism of the enzymatic transformation. For instance, computational analysis has been used to understand the enhanced activity of an engineered amine dehydrogenase in the synthesis of chiral amino alcohols. nih.gov

First-principles molecular dynamics (MD) simulations represent a more advanced modeling technique that can capture the dynamic behavior of catalytic systems under operating conditions. nih.gov These simulations can reveal how the catalyst and reactants behave over time at a given temperature and pressure, providing a more realistic picture of the catalytic cycle. nih.gov

Table 3: Common Molecular Modeling Techniques in Catalysis

| Technique | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Predicting the binding mode in an enzyme active site. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Studying the conformational changes of the molecule as a ligand in a catalyst complex. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system with quantum mechanics and the rest with molecular mechanics. | Modeling reactions within an enzyme active site where bond breaking/forming occurs. |

Analytical Methodologies for the Stereochemical Characterization of S 1 Aminopent 4 En 2 Ol

Determination of Enantiomeric Excess

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org An ee of 100% signifies a pure enantiomer, while an ee of 0% indicates a racemic mixture. wikipedia.org Several analytical techniques are utilized to accurately determine the enantiomeric excess of (S)-1-aminopent-4-en-2-ol.

Chiral chromatography is a powerful technique for the separation of enantiomers. mz-at.demdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. wikipedia.org

Chiral Gas Chromatography (GC): In chiral GC, the stationary phase is typically a cyclodextrin (B1172386) derivative coated onto a capillary column. gcms.cz For a volatile compound like this compound, derivatization may be necessary to improve its thermal stability and volatility. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. sigmaaldrich.com It employs a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common for separating a broad range of chiral compounds. wikipedia.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase. wikipedia.org The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. sigmaaldrich.com

A typical chiral HPLC setup for analyzing the enantiomeric excess of this compound would involve the following:

Table 1: Illustrative Chiral HPLC Parameters

| Parameter | Description |

| Column | A column packed with a chiral stationary phase (e.g., polysaccharide-based). |

| Mobile Phase | A mixture of solvents, such as hexane (B92381) and isopropanol, in a specific ratio. |

| Flow Rate | The rate at which the mobile phase is pumped through the column (e.g., 1.0 mL/min). |

| Detector | A UV detector set at a wavelength where the compound absorbs light. |

| Temperature | The column is often maintained at a constant temperature to ensure reproducible results. |

NMR spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral additives. nih.gov

Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that can reversibly bind to the analyte. nih.govlibretexts.org This interaction forms diastereomeric complexes, which have different NMR spectra. The signals of the protons in the two enantiomers will be shifted to different extents, allowing for their individual integration and the calculation of the enantiomeric excess. libretexts.org Europium complexes are commonly used as chiral shift reagents. nih.gov

Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra. thieme-connect.de By analyzing the NMR spectrum of the resulting mixture, the ratio of the diastereomers, and thus the enantiomeric excess of the original compound, can be determined. A key requirement for this method is that the derivatization reaction must proceed to completion without any kinetic resolution. thieme-connect.de

While mass spectrometry (MS) is inherently "chiral-blind" as enantiomers have the same mass, it can be used for enantiomeric discrimination when coupled with a chiral element. unipd.itpolyu.edu.hk

One approach involves the formation of diastereomeric complexes with a chiral selector. nih.gov These complexes can then be analyzed by mass spectrometry. The relative intensities of the peaks corresponding to the diastereomeric complexes can provide a measure of the enantiomeric excess. nih.gov Another technique is ion mobility mass spectrometry (IM-MS), where the diastereomeric complex ions of the enantiomers may have different collision cross-sections and drift times, allowing for their separation. unipd.itpolyu.edu.hk

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. savemyexams.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 (medium) |

| Alkene | =C-H stretch | 3010-3100 |

| Alkene | C=C stretch | 1640-1680 |

| Alkane | C-H stretch | 2850-2960 |

| Alcohol | C-O stretch | 1050-1250 |

| Amine | C-N stretch | 1020-1250 |

Data is illustrative and based on typical ranges for these functional groups. savemyexams.comnist.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for each unique proton in the molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org For this compound, five distinct signals would be expected, corresponding to the five carbon atoms in the structure. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², attached to an oxygen or nitrogen). libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂-NH₂) | ~45-55 |

| C2 (CH-OH) | ~65-75 |

| C3 (CH₂) | ~35-45 |

| C4 (=CH) | ~130-140 |

| C5 (=CH₂) | ~115-125 |

Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. libretexts.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure. COSY experiments identify proton-proton couplings, helping to establish the connectivity of the hydrogen atoms. HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C NMR spectra.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and provide valuable information about the stereochemistry of a sample.

Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution containing a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). wikipedia.org

The specific rotation, [α], is a standardized measure of this rotation and is calculated using the Biot-Savart law:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

l is the path length of the sample tube in decimeters.

c is the concentration of the sample in grams per milliliter.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for studying the conformation and secondary structure of biomolecules and the absolute configuration of small organic molecules. A CD spectrum plots the difference in absorbance (ΔA = AL - AR) or the molar ellipticity [θ] against the wavelength.

The application of CD spectroscopy to this compound would involve measuring its spectrum, typically in the UV region, to observe electronic transitions. The resulting CD curve, with its characteristic positive and negative peaks (Cotton effects), serves as a fingerprint for the (S)-enantiomer. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum of a molecule with a known absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectrum for the (S)-enantiomer, the absolute configuration can be confidently assigned.

Although specific CD spectral data for this compound is not found in the reviewed literature, the general methodology is well-established for the stereochemical elucidation of chiral amino alcohols.

Illustrative Data for Chiroptical Analysis

While specific experimental values for this compound are not available, the following table illustrates how such data would be presented.

| Analytical Method | Parameter | Hypothetical Value for this compound |

| Optical Rotation | Specific Rotation [α]D20 | +X.X° (c = 1.0, MeOH) |

| Circular Dichroism | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| λ1 | +Y.Y × 10Z | |

| λ2 | -A.A × 10B |

Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. ajol.inforesearchgate.net For a small, often liquid or low-melting-point compound like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, it is common practice to prepare a crystalline derivative.

The derivatization process involves reacting the amino or hydroxyl group of this compound with a suitable achiral or chiral reagent to form a stable, crystalline solid. Common derivatizing agents include carboxylic acids, isocyanates, or other reagents that form amides, carbamates, or esters. If a chiral derivatizing agent of known absolute configuration is used, the resulting diastereomer can aid in the crystallographic analysis.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise arrangement of atoms in the crystal lattice. For determining the absolute configuration, the anomalous dispersion effect is utilized, which is the slight difference in scattering of X-rays by an atom near its absorption edge. This effect allows for the differentiation between a molecule and its non-superimposable mirror image.

No specific crystallographic data for derivatives of this compound were found in the searched literature. However, the general procedure for such an analysis would involve the synthesis of a suitable derivative, followed by single-crystal X-ray diffraction.

Illustrative Crystallographic Data Table for a Derivative

The following table provides an example of the kind of data that would be generated from a crystallographic analysis of a hypothetical derivative of this compound.

| Parameter | Hypothetical Value for a Derivative |

| Crystal Data | |

| Chemical Formula | CxHyNzOw |

| Formula Weight | XXX.XX |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a (Å) | X.XXXX |

| b (Å) | Y.YYYY |

| c (Å) | Z.ZZZZ |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | VVVV.V |

| Z | 4 |

| Refinement Details | |

| Flack Parameter | 0.0(1) |

In this hypothetical table, a Flack parameter close to zero would confirm the assigned (S) absolute configuration of the stereocenter derived from the parent amino alcohol. ajol.info

Conclusion and Future Perspectives in the Research of S 1 Aminopent 4 En 2 Ol

Summary of Key Research Findings and Methodological Advancements

Key Synthetic Approaches:

A prevalent method for the synthesis of chiral amino alcohols, including structures analogous to (S)-1-aminopent-4-en-2-ol, involves the asymmetric reduction of α-amino ketones. One notable advancement in this area is the use of ruthenium-catalyzed asymmetric transfer hydrogenation. This method has proven effective for a range of unprotected α-ketoamines, yielding chiral 1,2-amino alcohols with high enantioselectivity. While not explicitly detailed for this compound in readily available literature, this methodology represents a significant advancement for the synthesis of this class of compounds.

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols. The use of engineered enzymes, such as ω-transaminases, allows for the asymmetric synthesis of chiral amines from prochiral ketones. These enzymatic methods offer high stereoselectivity under mild reaction conditions, presenting an environmentally benign alternative to traditional chemical synthesis.

Another important strategy involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. While a versatile and reliable method, it often requires additional steps for the attachment and removal of the auxiliary.

| Synthetic Method | Key Features | Potential Advantages | Representative Precursors |

| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed reduction of α-amino ketones. | High enantioselectivity and yield. | 1-Aminopent-4-en-2-one |

| Biocatalysis | Use of engineered enzymes (e.g., ω-transaminases). | High stereoselectivity, mild conditions, environmentally friendly. | Prochiral ketone precursors |

| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. | Reliable and versatile for various substrates. | Achiral starting materials |

Emerging Trends and Challenges in this compound Synthesis and Application

The synthesis and application of chiral molecules like this compound are continuously evolving, driven by the demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals.

Emerging Trends:

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic methods. This includes the use of biocatalysis and catalytic methods that minimize waste and avoid harsh reagents.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts that can efficiently and selectively synthesize specific enantiomers from simple starting materials is a major focus. This trend moves away from stoichiometric chiral reagents and auxiliaries.

Flow Chemistry: The use of continuous flow reactors for the synthesis of chiral intermediates is gaining traction. This technology can offer better control over reaction parameters, improved safety, and easier scalability.

Challenges:

Scalability: While many asymmetric synthetic methods show excellent results on a laboratory scale, scaling them up for industrial production can be challenging and costly.

Substrate Scope: Some catalytic methods are highly specific to a narrow range of substrates, limiting their general applicability. Developing catalysts with broader substrate tolerance is an ongoing challenge.

Purification: The separation of the desired enantiomer from any racemic mixture or byproducts can be a significant hurdle, often requiring chiral chromatography, which can be expensive.

Potential Future Research Avenues for this compound in Advanced Organic Chemistry

The unique structural attributes of this compound open up several promising avenues for future research in advanced organic chemistry.

Potential Research Directions:

Development of Novel Catalytic Systems: Further research into new and more efficient catalysts for the asymmetric synthesis of this compound is crucial. This could involve the design of novel metal-based catalysts or organocatalysts that offer higher turnover numbers and selectivities.

Application in the Synthesis of Bioactive Molecules: A key area for future work is the utilization of this compound as a chiral building block in the total synthesis of natural products and pharmaceutical agents. Its functional groups allow for its incorporation into a wide variety of molecular scaffolds.

Exploration as a Chiral Ligand: The amino alcohol functionality of this compound makes it a potential candidate for use as a chiral ligand in asymmetric catalysis. Research could focus on synthesizing derivatives of this compound and evaluating their effectiveness in promoting various enantioselective transformations.

Chemoenzymatic Synthesis: Combining the advantages of both chemical and enzymatic catalysis (chemoenzymatic synthesis) could provide highly efficient and sustainable routes to this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.